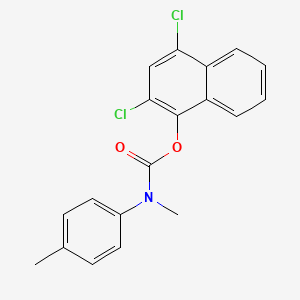

![molecular formula C21H26N4 B12128019 N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12128019.png)

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Reactivos: Ciclohexilamina, ácido fenilborónico, bromuro de propilo

Condiciones: Reacciones de acoplamiento cruzado catalizadas por paladio

Reacción: Sustitución en la posición 7-amino y otras posiciones

Métodos de producción industrial

La producción industrial de la N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y cribado de alto rendimiento de las condiciones de reacción para maximizar el rendimiento y la pureza.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina generalmente implica reacciones orgánicas de varios pasos. Un método común comienza con la preparación del anillo de pirazol, seguido de la formación del anillo de pirimidina. Los grupos ciclohexilo, fenilo y propilo se introducen mediante diversas reacciones de sustitución.

-

Paso 1: Síntesis del anillo de pirazol

Reactivos: Hidrato de hidracina, acetoacetato de etilo

Condiciones: Reflujo en etanol

Reacción: Formación de 3,5-dimetilpirazol

-

Paso 2: Formación del anillo de pirimidina

Reactivos: 3,5-dimetilpirazol, formamida

Condiciones: Calentamiento a 150 °C

Reacción: Ciclación para formar pirazolo[1,5-a]pirimidina

Análisis De Reacciones Químicas

Tipos de reacciones

-

Oxidación:

Reactivos: Permanganato de potasio, peróxido de hidrógeno

Condiciones: Solventes acuosos u orgánicos

Productos: Derivados oxidados en varias posiciones del anillo

-

Reducción:

Reactivos: Borohidruro de sodio, hidruro de aluminio y litio

Condiciones: Condiciones anhidras

Productos: Derivados de amina o alcohol reducidos

-

Sustitución:

Reactivos: Compuestos halogenados, nucleófilos

Condiciones: Catálisis ácida o básica

Productos: Derivados sustituidos con diversos grupos funcionales

Reactivos y condiciones comunes

Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio

Catalizadores: Paladio, platino

Solventes: Etanol, diclorometano, agua

Aplicaciones Científicas De Investigación

Química

La N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina se utiliza como bloque de construcción en síntesis orgánica

Biología

En la investigación biológica, este compuesto se estudia por su potencial como inhibidor enzimático. Su capacidad para interactuar con objetivos biológicos específicos lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de enfermedades como el cáncer y los trastornos inflamatorios.

Medicina

Medicinalmente, la N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina se investiga por sus propiedades farmacológicas. Ha mostrado promesa en estudios preclínicos como agente antiinflamatorio y anticancerígeno.

Industria

En el sector industrial, este compuesto se explora para su uso en el desarrollo de nuevos materiales, incluidos los polímeros y los recubrimientos. Su estabilidad y reactividad lo hacen adecuado para diversas aplicaciones industriales.

Mecanismo De Acción

El mecanismo de acción de la N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto se une a estos objetivos, inhibiendo su actividad y ejerciendo así sus efectos biológicos. Las vías involucradas pueden incluir la inhibición de la actividad de la quinasa, la modulación de las vías de transducción de señales y la interferencia con los procesos de replicación del ADN.

Comparación Con Compuestos Similares

Compuestos similares

- N-ciclohexil-3-fenil-5-metilpirazolo[1,5-a]pirimidin-7-amina

- N-ciclohexil-3-fenil-5-etilpirazolo[1,5-a]pirimidin-7-amina

- N-ciclohexil-3-fenil-5-butilpirazolo[1,5-a]pirimidin-7-amina

Unicidad

La N-ciclohexil-3-fenil-5-propilpirazolo[1,5-a]pirimidin-7-amina se destaca por su patrón de sustitución específico, que imparte propiedades químicas y biológicas únicas. El grupo propilo en la posición 5 mejora su lipofilicidad, lo que potencialmente mejora su biodisponibilidad e interacción con las membranas lipídicas. Además, el grupo ciclohexilo en la posición 7-amino proporciona impedimento estérico, lo que influye en su afinidad de unión y selectividad hacia los objetivos biológicos.

Propiedades

Fórmula molecular |

C21H26N4 |

|---|---|

Peso molecular |

334.5 g/mol |

Nombre IUPAC |

N-cyclohexyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |

InChI |

InChI=1S/C21H26N4/c1-2-9-18-14-20(23-17-12-7-4-8-13-17)25-21(24-18)19(15-22-25)16-10-5-3-6-11-16/h3,5-6,10-11,14-15,17,23H,2,4,7-9,12-13H2,1H3 |

Clave InChI |

BIWKVRKBDNJUEE-UHFFFAOYSA-N |

SMILES canónico |

CCCC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

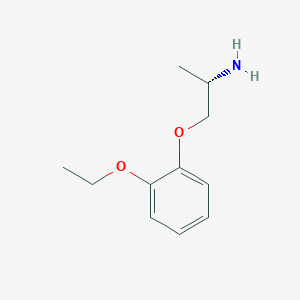

![1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12127938.png)

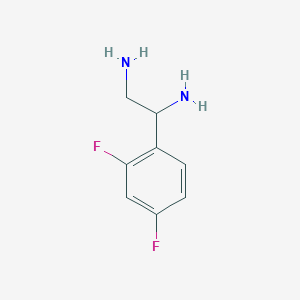

![dimethyl 2-{[(2-bromo-3,4,5-trimethoxyphenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B12127950.png)

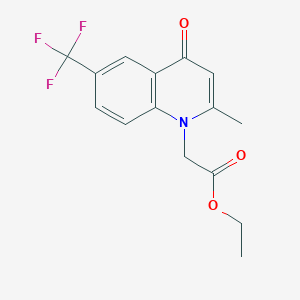

![butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate](/img/structure/B12127954.png)

![1-butyl-3'-[(3-fluoro-4-methylphenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12127985.png)

![4-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128004.png)

![N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12128018.png)

![3-{[2-(Pyridin-2-yl)ethyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12128026.png)